6-(3-fluoro-4-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-(3-fluoro-4-methylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-7-3-4-8(5-9(7)13)10-6-11(16)15-12(14-10)17-2/h3-6H,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWGEBCXPITAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)SC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(3-fluoro-4-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves:
- Starting from a suitably substituted pyrimidin-4(3H)-one core.
- Introduction of the 3-fluoro-4-methylphenyl substituent at the 6-position.
- Selective methylthio substitution at the 2-position.
Two main synthetic approaches have been explored:
- Linear synthesis via cyclocondensation and alkylation
- Convergent synthesis via direct chemoselective O-alkylation using halomethyl pyrimidines
Linear Synthetic Route: Cyclocondensation and Alkylation
This approach involves:
- Preparation of β-enaminone intermediates through selective O-alkylation of pyrimidin-2(1H)-ones.
- Subsequent cyclocondensation with 2-methylisothiourea sulfate to introduce the methylthio group.
- The linear route yields the O-alkylated intermediate in high yield (~92%) but suffers from poor cyclocondensation efficiency, with the final product isolated in only 8–10% yield despite extended reaction times and excess reagents.
- The low yield is attributed to the reduced reactivity of the β-position when an amino group is present and steric hindrance from substituents such as methoxy or ethoxy groups.
- Attempts to improve yield by modifying reaction conditions or reagents were largely unsuccessful, leading to recovery of unreacted intermediates.
Convergent Synthetic Route: Direct Chemoselective O-Alkylation
This method uses halomethyl-substituted pyrimidines as alkylating agents to selectively introduce the methylthio group at the 2-position.
- 4-(Halomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines (chloromethyl, bromomethyl, iodomethyl derivatives) were synthesized as alkylating agents.
- Reaction with pyrimidin-2(1H)-one substrates in the presence of potassium carbonate (K2CO3) in refluxing acetonitrile (MeCN) resulted in selective O-alkylation without N-alkylation side products.
- The nature of the halogen leaving group significantly affected yield:
| Halogen (Leaving Group) | Reaction Conditions | Yield of O-alkylated Product (%) |
|---|---|---|
| Chloromethyl | Room temperature, 16 h | 23 |
| Chloromethyl | Reflux, 16 h | 53 |
| Bromomethyl | Reflux, 16 h | 80 |
| Iodomethyl | Reflux, 16 h | 87 |
- Iodomethyl derivatives gave the highest isolated yields and were thus preferred for synthesis of the target compound.
- The reaction proceeds cleanly, with disappearance of starting materials monitored by thin-layer chromatography within 1 hour at reflux.
Experimental Details and Reaction Conditions
Analytical and Structural Confirmation
- The products were characterized by 1H-NMR, 13C-NMR, and mass spectrometry.
- Single-crystal X-ray diffraction studies confirmed the substitution pattern and purity of the O-alkylated pyrimidinones.
- No N-alkylated byproducts were detected, indicating high chemoselectivity of the method.
Summary Table: Comparison of Preparation Methods
| Aspect | Linear Route (Cyclocondensation) | Convergent Route (Direct O-Alkylation) |
|---|---|---|
| Synthetic strategy | Stepwise: O-alkylation → cyclocondensation | Direct alkylation using halomethyl pyrimidines |
| Yield of final product | Low (8–10%) | High (70–98%) |
| Reaction time | Long (up to 48 h) | Moderate (16 h reflux) |
| Selectivity | Poor (side reactions, recovery of intermediates) | Excellent (only O-alkylation observed) |
| Purification complexity | High due to mixture | Moderate, straightforward chromatography |
| Scalability | Limited by low yield | Favorable due to high yield and selectivity |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily studied for its potential therapeutic effects, particularly in the following areas:
-
Anticancer Activity
- Several studies have investigated the compound's ability to inhibit cancer cell proliferation. The presence of the pyrimidine ring is known to enhance biological activity against various cancer types.
- Case Study : In vitro tests demonstrated that this compound showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentration ranges for further development .
-
Antimicrobial Properties
- Research has indicated that compounds with similar structures exhibit antimicrobial activity. The incorporation of the methylthio group may contribute to enhanced efficacy against bacterial strains.
- Case Study : A study reported that derivatives of pyrimidinones exhibited broad-spectrum antimicrobial activity, suggesting that 6-(3-fluoro-4-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one could be a candidate for further investigation in this area .
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis.
- Case Study : Experimental models showed reduced inflammation markers when treated with similar pyrimidine derivatives, warranting further exploration of this compound's mechanism of action .
The biological activity of this compound is likely attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptor activity related to pain and inflammation pathways.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 6-(3-Fluoro-4-Methylphenyl)-2-(Methylthio)Pyrimidin-4(3H)-One exerts its effects involves its interaction with specific molecular targets. The fluorine atom and the methylthio group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituents:
Biological Activity
6-(3-fluoro-4-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 2098020-74-5, is primarily utilized in scientific research and as a chemical synthesis intermediate. This article explores its biological activity, focusing on its effects against various diseases, particularly cancer, and its mechanisms of action.
- Molecular Formula : C11H10F N3OS
- Molecular Weight : 239.28 g/mol
- CAS Number : 2098020-74-5
Biological Activity Overview
Research indicates that compounds within the pyrimidine class can exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound has shown promising results in several studies:
Anticancer Activity
- Mechanism of Action : The compound has been studied for its ability to inhibit protein kinases, which are crucial in regulating cellular activities such as proliferation and apoptosis. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
-
Case Studies :
- A study revealed that pyrimidine derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compounds induced apoptosis by enhancing caspase activity and disrupting microtubule assembly .
- Another investigation focused on the structure-activity relationship (SAR) of related compounds highlighted that modifications at specific positions on the pyrimidine ring could enhance anticancer efficacy .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains:
- In vitro Studies : Compounds within the same class have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency .
Data Tables
| Activity Type | Target Cells/Pathogens | IC50/MIC Values | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | IC50 = 1.0 μM | Induces apoptosis via caspase activation |
| A549 (Lung Cancer) | IC50 = 2.5 μM | Microtubule destabilization observed | |
| Antimicrobial | E. coli | MIC = 32 μg/mL | Effective against Gram-negative bacteria |
| S. aureus | MIC = 16 μg/mL | Effective against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 6-(3-fluoro-4-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one?
- Methodology :
- Step 1 : Start with a pyrimidin-4(3H)-one core. Introduce the methylthio group at position 2 via alkylation using dimethyl sulfate or methyl iodide in the presence of K₂CO₃/EtOH or MeONa/MeOH, respectively. These conditions yield high-purity intermediates (e.g., 6-methyl-2-methylthio-pyrimidin-4(3H)-one) .
- Step 2 : Functionalize position 6 with the 3-fluoro-4-methylphenyl group via nucleophilic aromatic substitution or coupling reactions. Optimize temperature (e.g., 140°C) and solvent choice (e.g., DMF) to enhance regioselectivity .
- Analytical Validation : Confirm intermediate structures using ¹H/¹³C NMR and LC-MS to ensure fidelity before proceeding .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Primary Techniques :
- NMR Spectroscopy : Resolve the methylthio group (δ ~2.50 ppm for SCH₃) and aromatic protons (δ ~6.8–7.5 ppm for the fluorophenyl moiety). Use DMSO-d₆ at elevated temperatures (350 K) to reduce signal broadening .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the molecular formula .
- Supplementary Methods : IR spectroscopy for detecting carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfur-related stretches (C-S, ~600–700 cm⁻¹) .
Q. How can researchers assess the compound’s preliminary biological activity?
- In Vitro Screening :
- Test against enzyme targets (e.g., kinases, receptors) using fluorescence polarization or calorimetry. Prioritize assays based on structural analogs (e.g., anticonvulsant or antineoplastic activities observed in related pyrimidinones) .
- Use cell viability assays (MTT, ATP-luminescence) in disease-relevant cell lines to evaluate cytotoxicity .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking :
- Perform homology modeling of target proteins (e.g., M1 muscarinic receptor) using tools like AutoDock Vina. Dock the compound into active sites, focusing on hydrogen bonding (e.g., pyrimidinone C=O with catalytic residues) and hydrophobic interactions (fluoro/methylphenyl groups) .
- Validate predictions with mutagenesis studies or crystallographic data (e.g., PDB structures) .
Q. What strategies resolve contradictions in synthetic yield or purity across methodologies?
- Case Study :
- Contradiction : Dimethyl sulfate (Method A) vs. methyl iodide (Method B) for methylthio group installation. While both yield high conversions, dimethyl sulfate may produce sulfonic acid byproducts under acidic conditions.
- Resolution : Monitor reaction pH and use scavengers (e.g., molecular sieves) to suppress side reactions. Compare purity via HPLC and adjust solvent polarity (e.g., EtOH vs. MeOH) to optimize crystallization .
Q. How can in vivo pharmacokinetic and toxicity profiles be evaluated?
- Methodology :
- Acute Toxicity : Administer graded doses (10–100 mg/kg) to CD-1 mice, monitoring mortality, organ histopathology, and behavioral changes over 14 days .
- Pharmacokinetics : Use LC-MS/MS to quantify plasma concentrations post-IV/oral dosing. Calculate AUC, Cₘₐₓ, and half-life. Assess blood-brain barrier penetration if targeting CNS disorders .
Q. What crystallographic techniques confirm the compound’s 3D structure?
- X-ray Crystallography :
- Grow single crystals via vapor diffusion (e.g., DCM/hexane). Resolve the structure to <1.0 Å resolution. Analyze deviations in bond angles (e.g., S–CH₃ torsion angles) and packing interactions (e.g., π-stacking of fluorophenyl groups) .
- Compare experimental data with DFT-optimized geometries to validate computational models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
